OX1R Binding Affinity (Ki) vs. Suvorexant and OX2R Selectivity Window
6-Chloro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole demonstrates a Ki of 2 nM at human OX1R expressed in CHOK1 cells, while its Ki at OX2R exceeds 10,000 nM [1]. This >5,000-fold selectivity contrasts sharply with suvorexant (MK-4305), a dual orexin receptor antagonist that exhibits Ki values of 0.55 nM (OX1R) and 0.35 nM (OX2R) under comparable assay conditions [2]. The target compound's selectivity window enables OX1R-specific interrogation without confounding OX2R engagement.
| Evidence Dimension | OX1R vs. OX2R binding affinity (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | OX1R Ki = 2 nM; OX2R Ki > 10,000 nM [1] |
| Comparator Or Baseline | Suvorexant: OX1R Ki = 0.55 nM, OX2R Ki = 0.35 nM [2] |
| Quantified Difference | Target compound shows >5,000-fold OX1R selectivity vs. suvorexant's ~0.6-fold (non-selective). |
| Conditions | Human OX1R and OX2R expressed in CHOK1 cells; inhibition of orexin A-induced intracellular Ca2+ release [1][2]. |
Why This Matters
A >5,000-fold OX1R selectivity window prevents off-target OX2R-mediated effects, ensuring data integrity in OX1R pathway studies.
- [1] BindingDB. BDBM50454546 (CHEMBL4215362). Affinity Data for Orexin/Hypocretin receptor type 1 and Orexin receptor type 2. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50454546 View Source
- [2] Cox CD, Breslin MJ, Whitman DB, et al. J Med Chem. 2010;53(14):5320-5332. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. View Source
